

Application Notes and Protocols for Electrophysiology Recording with Sofiniclin

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Compound of Interest

Compound Name: Sofiniclin

Cat. No.: B1681907

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Introduction

Sofiniclin (also known as ABT-894) is a potent and selective partial agonist of the $\alpha 4\beta 2$ nicotinic acetylcholine receptor (nAChR), a key player in cognitive processes and the pathophysiology of several neurological and psychiatric disorders.[1] This document provides detailed application notes and protocols for the electrophysiological characterization of **Sofiniclin**'s effects on $\alpha 4\beta 2$ nAChRs using the whole-cell patch-clamp technique. The provided methodologies are designed for researchers in academia and the pharmaceutical industry engaged in the study of nicotinic ligands and their therapeutic potential.

The $\alpha 4\beta 2$ nAChR is the most abundant nicotinic receptor subtype in the central nervous system and exists in two primary stoichiometric forms: a high-sensitivity (HS) isoform, typically $(\alpha 4)_2(\beta 2)_3$, and a low-sensitivity (LS) isoform, typically $(\alpha 4)_3(\beta 2)_2$. These isoforms exhibit distinct pharmacological and biophysical properties. Understanding the interaction of novel compounds like **Sofiniclin** with these receptor subtypes is crucial for elucidating their mechanism of action and predicting their clinical efficacy and side-effect profiles.

Data Presentation

The following tables summarize key quantitative data for **Sofiniclin** and other relevant nicotinic ligands, providing a comparative framework for experimental design and data interpretation.

Table 1: Binding Affinities of **Sofiniclin** for nAChR Subtypes

Compound	Receptor Subtype	Radioligand	K _i (nM)	Reference
Sofiniclin (ABT-894)	α4β2	[¹²⁵ I]epibatidine	1.3	[1]
Sofiniclin (ABT-894)	α6β2	[¹²⁵ I]α-conotoxinMII	1.9	[1]

*Note: Binding assays were performed on rat striatal sections.

Table 2: Electrophysiological Characterization of Nicotinic Agonists on Human α4β2 nAChRs

Compound	Cell Line	EC ₅₀ (μM)	Relative Efficacy (% of ACh)	Reference
Acetylcholine (ACh)	HEK293	3	100	[2]
(-)-Nicotine	HEK293	1.6	112 ± 7	[2]
ABT-418	HEK293	13.9	190 ± 15	[2]
Sofiniclin (ABT-894)	HEK293T	Not explicitly stated, weak partial agonism on α6β4 compared to α4β2	Weak partial agonism on α6β4	[3]

*Note: Data for **Sofiniclin** from direct electrophysiological dose-response studies on α4β2 nAChRs are limited in publicly available literature. The provided information indicates its activity profile relative to other nAChR subtypes.

Experimental Protocols

This section outlines the detailed methodologies for investigating the effects of **Sofiniclin** on $\alpha 4\beta 2$ nAChRs using whole-cell patch-clamp electrophysiology.

Cell Culture and Transfection

Objective: To prepare a cellular model expressing human $\alpha 4\beta 2$ nAChRs for electrophysiological recording.

Materials:

- HEK293 (Human Embryonic Kidney 293) cell line
- Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
- Plasmids encoding human $\alpha 4$ and $\beta 2$ nAChR subunits
- Transfection reagent (e.g., Lipofectamine 2000)
- Poly-D-lysine coated glass coverslips

Protocol:

- Culture HEK293 cells in DMEM with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
- One day before transfection, seed the cells onto poly-D-lysine coated glass coverslips in a 24-well plate at a density that will result in 50-70% confluency on the day of transfection.
- Co-transfect the cells with plasmids encoding the human $\alpha 4$ and $\beta 2$ subunits at a 1:1 ratio using a suitable transfection reagent according to the manufacturer's instructions. To enrich for a specific stoichiometry, the ratio of $\alpha 4$ to $\beta 2$ cDNA can be adjusted (e.g., 1:10 for predominantly high-sensitivity ($\alpha 4$)₂($\beta 2$)₃ receptors).
- (Optional) Co-transfect with a green fluorescent protein (GFP) plasmid to facilitate the identification of transfected cells.

- Allow the cells to express the receptors for 24-48 hours post-transfection before performing electrophysiological recordings.

Solutions and Reagents

Objective: To prepare the necessary solutions for patch-clamp recording and drug application.

Extracellular (Bath) Solution (in mM):

- 140 NaCl
- 5 KCl
- 2 CaCl₂
- 1 MgCl₂
- 10 HEPES
- 10 Glucose
- Adjust pH to 7.4 with NaOH and osmolarity to ~320 mOsm.

Intracellular (Pipette) Solution (in mM):

- 130 K-Gluconate
- 10 KCl
- 1 MgCl₂
- 10 HEPES
- 1.1 EGTA
- 5 ATP-Mg
- 0.5 GTP-Na

- Adjust pH to 7.2 with KOH and osmolarity to ~290 mOsm.

Sofiniclin Stock Solution:

- Prepare a 10 mM stock solution of **Sofiniclin** in sterile water or DMSO. Store at -20°C.
- On the day of the experiment, dilute the stock solution to the desired final concentrations in the extracellular solution. Ensure the final DMSO concentration does not exceed 0.1%.

Whole-Cell Patch-Clamp Recording

Objective: To record ionic currents through $\alpha 4\beta 2$ nAChRs in response to **Sofiniclin** application.

Equipment:

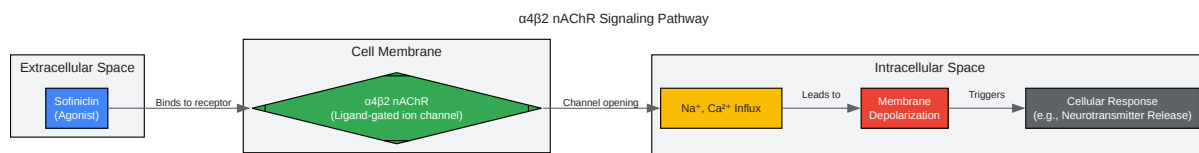
- Inverted microscope with DIC optics
- Patch-clamp amplifier (e.g., Axopatch 200B)
- Digitizer (e.g., Digidata 1440A)
- Micromanipulator
- Perfusion system for drug application
- Borosilicate glass capillaries for pipette fabrication
- Pipette puller

Protocol:

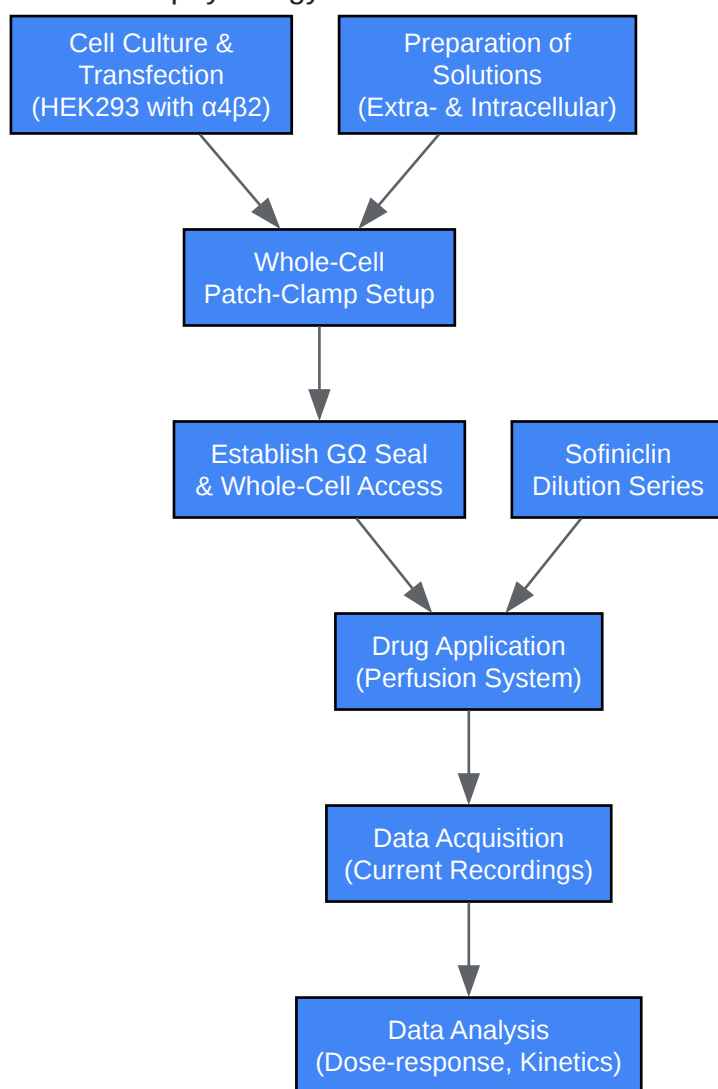
- Place a coverslip with transfected cells in the recording chamber on the microscope stage and continuously perfuse with extracellular solution at a rate of 1-2 mL/min.
- Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-6 M Ω when filled with the intracellular solution.
- Identify a transfected cell (e.g., by GFP fluorescence) and approach it with the patch pipette while applying slight positive pressure.

- Upon contacting the cell membrane, release the positive pressure to form a high-resistance ($G\Omega$) seal.
- Apply gentle suction to rupture the cell membrane and establish the whole-cell configuration.
- Clamp the cell membrane potential at a holding potential of -60 mV.
- Allow the cell to stabilize for 3-5 minutes before starting the recording protocol.
- Apply **Sofiniclin** at various concentrations using a rapid perfusion system to evoke inward currents. To determine the dose-response relationship, apply concentrations ranging from 1 nM to 100 μ M.
- To assess desensitization, apply a saturating concentration of **Sofiniclin** for an extended period (e.g., 5-10 seconds) and measure the decay of the current.
- To study recovery from desensitization, apply two brief pulses of a saturating concentration of **Sofiniclin** with varying inter-pulse intervals.
- Record and digitize the currents using appropriate software (e.g., pCLAMP).

Mandatory Visualizations



Electrophysiology Workflow with Sofiniclin



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